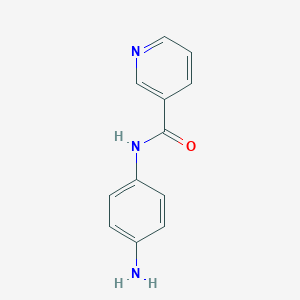

N-(4-Aminophenyl)nicotinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOLOFFPBBNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360655 | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19060-64-1 | |

| Record name | N-(4-Aminophenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Aminophenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-(4-Aminophenyl)nicotinamide, a molecule of interest in pharmaceutical research. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format.

Introduction

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide (Vitamin B3) that holds potential for various applications in drug development. Its structure, combining a nicotinamide moiety with a 4-aminophenyl group, makes it an interesting candidate for biological screening and as a scaffold for the synthesis of more complex molecules. This document outlines a reliable two-step synthesis process and the characterization techniques used to verify the structure and purity of the final product.

Synthesis of N-(4-Aminophenyl)nicotinamide

The synthesis of N-(4-Aminophenyl)nicotinamide is achieved through a two-step process. The first step involves the formation of an amide bond between nicotinoyl chloride and 4-nitroaniline to produce the intermediate, N-(4-nitrophenyl)nicotinamide. The second step is the reduction of the nitro group to an amine via catalytic hydrogenation.

A general reaction scheme is as follows:

-

Amide Formation: Nicotinic acid is converted to nicotinoyl chloride, which then reacts with 4-nitroaniline.

-

Reduction: The resulting N-(4-nitrophenyl)nicotinamide is reduced to N-(4-Aminophenyl)nicotinamide.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide [1]

This procedure is adapted from the method reported by Gennäs GB and detailed in the supporting information of Yang, C., et al. (2018).[1][2]

-

Preparation of Nicotinoyl Chloride Hydrochloride: To a 1 L round bottom flask containing a solution of nicotinic acid (50.0 g) in toluene (325 ml) at 20 °C under a nitrogen atmosphere, add thionyl chloride (50.0 g, 1.05 equiv.).

-

Fit the flask with a condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, remove the toluene and any excess thionyl chloride by distillation in vacuo.

-

Amide Formation: Resuspend the resulting crude nicotinoyl chloride hydrochloride salt in dichloromethane (325 ml) and cool the mixture to 0 °C under an inert atmosphere.

-

Add pyridine (72 ml, 2.2 equiv.) and stir the mixture for 20 minutes.

-

Add 4-nitroaniline (56.0 g, 1.0 equiv.) to the stirred mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Work-up and Purification: Quench the reaction and basify to pH 14 with an aqueous sodium hydroxide solution (4.0 M, 2.2 equiv.).

-

Filter the resulting slurry.

-

Recrystallize the collected precipitate from methanol and filter to obtain N-(4-nitrophenyl)nicotinamide. This method has been reported to yield the product in 90% yield.[1]

Step 2: Catalytic Hydrogenation to N-(4-Aminophenyl)nicotinamide [2]

The following is a general procedure for the catalytic hydrogenation of N-(4-nitrophenyl)nicotinamide. Specific parameters such as pressure, temperature, and reaction time may be optimized for the specific reactor setup.[2]

-

Catalyst Preparation: Use a suitable palladium-based catalyst, such as Pd on silica (Pd/SiO₂).

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve N-(4-nitrophenyl)nicotinamide in an appropriate solvent, such as dimethyl acetamide (DMAc).[2]

-

Add the Pd/SiO₂ catalyst to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to the desired temperature and stir.

-

Monitor the reaction progress by techniques such as HPLC or TLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, cool the mixture, vent the hydrogen, and filter the catalyst.

-

Remove the solvent in vacuo to obtain the crude N-(4-Aminophenyl)nicotinamide.

-

The product can be further purified by recrystallization if necessary. Quantitative conversion and selectivity have been reported by tuning the reaction parameters.[2]

Characterization of N-(4-Aminophenyl)nicotinamide

The structure and purity of the synthesized N-(4-Aminophenyl)nicotinamide are confirmed using various spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-(4-Aminophenyl)nicotinamide based on the analysis of its constituent parts and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

| ~9.0 - 8.5 | m | Protons on the pyridine ring |

| ~7.5 - 6.5 | m | Protons on the phenyl rings |

| ~5.0 | br s | -NH₂ protons |

| ~10.0 | s | -NH- proton |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Carbon Assigned |

| ~165 | C=O (amide) |

| ~150 - 120 | Aromatic carbons (pyridine and phenyl rings) |

Table 3: FT-IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (amine and amide) |

| ~3100 | C-H stretching (aromatic) |

| ~1650 | C=O stretching (amide) |

| ~1600, ~1480 | C=C stretching (aromatic rings) |

| ~1300 | C-N stretching |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Ion |

| ~213 | [M]⁺ (Molecular Ion) |

| Varies | Fragmentation pattern consistent with the structure |

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of N-(4-Aminophenyl)nicotinamide. The two-step synthesis is a robust method for obtaining this compound in good yield. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This information is valuable for professionals in drug discovery and development who are interested in exploring the potential of nicotinamide derivatives.

References

Physicochemical Properties of N-(4-Aminophenyl)nicotinamide: An In-depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of N-(4-Aminophenyl)nicotinamide. Due to the limited availability of specific experimental data for this compound, this document also includes data and protocols for the closely related and extensively studied compound, nicotinamide, as a reference analogue. This guide aims to be a valuable resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Introduction to N-(4-Aminophenyl)nicotinamide

N-(4-Aminophenyl)nicotinamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a nicotinamide moiety with a 4-aminophenyl group, suggests potential applications stemming from the biological activities of both components. Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, which are essential for numerous metabolic and cellular signaling pathways. The aminophenyl group is a common scaffold in pharmacologically active molecules. A thorough understanding of the physicochemical properties of N-(4-Aminophenyl)nicotinamide is fundamental for its development, including formulation, delivery, and assessment of its biological activity.

Physicochemical Data

Quantitative data for N-(4-Aminophenyl)nicotinamide is summarized below. For comparative purposes and to provide a broader context in the absence of extensive experimental data for the target compound, a comprehensive table of the physicochemical properties of nicotinamide is also provided.

Table 1: Physicochemical Properties of N-(4-Aminophenyl)nicotinamide

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | [1][2][3] |

| Molecular Weight | 213.24 g/mol | [1][2][3] |

| CAS Number | 19060-64-1 | [1][2][3] |

Table 2: Physicochemical Properties of Nicotinamide (Analogue)

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [4][5] |

| Molecular Weight | 122.12 g/mol | [4][5] |

| Melting Point | 128-131 °C | [6] |

| Boiling Point | 150-160 °C | [6] |

| Solubility | Water: ~1000 g/L (20 °C) Ethanol: ~667 g/L Glycerol: ~100 g/L | [6] |

| pKa | 3.3 (at 20 °C) | [7] |

| LogP | -0.38 (at 21 °C) | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be applied to characterize N-(4-Aminophenyl)nicotinamide.

Synthesis of N-(4-Aminophenyl)nicotinamide

A plausible synthetic route for N-(4-Aminophenyl)nicotinamide can be adapted from general methods for the synthesis of N-(4-aminophenyl)-substituted benzamides[8]. This two-step process involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide

-

Nicotinic acid is converted to nicotinoyl chloride by refluxing with thionyl chloride.

-

The resulting nicotinoyl chloride is then reacted with p-nitroaniline in a dry, inert solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.

-

The reaction is typically stirred at room temperature for several hours.

-

The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of N-(4-Aminophenyl)nicotinamide

-

The N-(4-nitrophenyl)nicotinamide intermediate is dissolved in a suitable solvent, such as ethanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent.

-

The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield N-(4-Aminophenyl)nicotinamide.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This can also be determined with higher precision using Differential Scanning Calorimetry (DSC), which measures the heat flow into the sample as a function of temperature.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

This procedure is repeated for a range of solvents and temperatures.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Using UV-Vis Spectroscopy:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

Changes in the absorbance at a specific wavelength as a function of pH are used to calculate the pKa, often by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method with an n-octanol/water system.

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity like N-(4-Aminophenyl)nicotinamide follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Conclusion

This technical guide has compiled the available physicochemical information for N-(4-Aminophenyl)nicotinamide and provided standard experimental protocols for its characterization. While specific experimental data for this compound is sparse, the presented methodologies and the comparative data for nicotinamide offer a solid foundation for researchers. A systematic approach to determining these properties, as outlined in the logical workflow, will be essential for advancing the research and development of N-(4-Aminophenyl)nicotinamide and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. physchemres.org [physchemres.org]

- 5. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-aminobiphenyl-3-yl)nicotinamide | C18H15N3O | CID 44454415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-(4-Aminophenyl)nicotinamide: A Technical Overview of its Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Aminophenyl)nicotinamide, a derivative of nicotinamide (Vitamin B3). While a definitive first synthesis report remains to be identified in publicly accessible literature, this document outlines a probable inaugural synthetic route based on established chemical principles for analogous compounds. This guide also delves into the well-documented biological roles of the parent molecule, nicotinamide, to infer the potential mechanisms of action and signaling pathways that N-(4-Aminophenyl)nicotinamide may influence. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support further research and development efforts in this area.

Discovery and First Synthesis Report

A specific, dated report detailing the initial discovery and synthesis of N-(4-Aminophenyl)nicotinamide could not be located in a comprehensive search of scientific literature and patent databases. It is plausible that the synthesis of this compound was first achieved as part of a broader investigation into nicotinamide derivatives and not published as a standalone discovery.

However, based on established and frequently utilized methods for the synthesis of N-aryl amides, a likely first synthetic pathway can be postulated. The most probable route involves the acylation of a substituted aniline with a nicotinic acid derivative. A common and efficient method for this transformation is the reaction of nicotinoyl chloride with p-phenylenediamine or a protected precursor like p-nitroaniline, followed by reduction of the nitro group. This approach is analogous to the synthesis of other N-(4-aminophenyl)-substituted benzamides[1].

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of Nicotinamide (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C6H6N2O | [2][3] |

| Molecular Weight | 122.12 g/mol | [2][4] |

| Melting Point | 128-131 °C | [2][4][5] |

| Boiling Point | 334 °C | [3] |

| pKa | 3.3 (at 20 °C) | [2] |

| Water Solubility | ~1000 g/L (at 20 °C) | [5] |

Table 2: Representative 1H and 13C NMR Chemical Shifts for Nicotinamide in D2O

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C2 | 8.894 | 139.152 |

| C4 | 8.686 | 150.342 |

| C5 | 7.567 | 131.938 |

| C6 | 8.211 | 154.525 |

| C=O | - | 173.377 |

| C3 | - | 126.922 |

| Data sourced from the Biological Magnetic Resonance Bank (BMRB)[6]. Note: Chemical shifts for N-(4-Aminophenyl)nicotinamide would be significantly different. |

Experimental Protocols: A Representative Synthesis

The following is a detailed, representative experimental protocol for the synthesis of N-(4-Aminophenyl)nicotinamide, based on general methods for the synthesis of N-phenyl nicotinamides and related amide compounds[1][7]. This protocol is provided as a practical guide for researchers.

3.1. Synthesis of N-(4-Nitrophenyl)nicotinamide

-

Preparation of Nicotinoyl Chloride: To a solution of nicotinic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq), a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated at reflux for 2-4 hours until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield crude nicotinoyl chloride, which can be used in the next step without further purification.

-

Amide Bond Formation: The crude nicotinoyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, p-nitroaniline (1.0 eq) and a base, such as triethylamine or pyridine (1.1-1.5 eq), are added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, N-(4-nitrophenyl)nicotinamide, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

3.2. Synthesis of N-(4-Aminophenyl)nicotinamide (Reduction of the Nitro Group)

-

Reduction Reaction: N-(4-Nitrophenyl)nicotinamide (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%), is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude N-(4-Aminophenyl)nicotinamide. The product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and mechanism of action for N-(4-Aminophenyl)nicotinamide have not been extensively reported, its structural similarity to nicotinamide suggests that it may participate in similar biological pathways. Nicotinamide is a crucial molecule in cellular metabolism and signaling[8][9][10].

4.1. Role as a NAD+ Precursor

Nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism[9][[“]]. It is plausible that N-(4-Aminophenyl)nicotinamide could be metabolized to release nicotinamide, thereby contributing to the cellular NAD+ pool.

4.2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Nicotinamide is a known inhibitor of PARP enzymes, which are involved in DNA repair and cell death pathways[12]. Excessive activation of PARP can deplete cellular NAD+ and ATP levels, leading to cell death. By inhibiting PARP, nicotinamide can preserve cellular energy stores and promote cell survival under conditions of stress. N-(4-Aminophenyl)nicotinamide may also exhibit PARP inhibitory activity.

4.3. Anti-Inflammatory Effects

Nicotinamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines[12]. This effect is partly mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling. The aminophenyl moiety of N-(4-Aminophenyl)nicotinamide could potentially modulate this anti-inflammatory activity.

Conclusion and Future Directions

N-(4-Aminophenyl)nicotinamide represents an interesting but underexplored derivative of nicotinamide. While its discovery and initial synthesis are not well-documented, established synthetic methodologies provide a clear path for its preparation. The profound biological activities of its parent compound, nicotinamide, suggest that N-(4-Aminophenyl)nicotinamide could hold significant potential as a modulator of key cellular pathways involved in energy metabolism, DNA repair, and inflammation. Further research is warranted to isolate and characterize this compound, elucidate its specific biological targets, and evaluate its therapeutic potential in various disease models. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinamide [drugfuture.com]

- 3. Nicotinamide - Wikipedia [en.wikipedia.org]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinamide | 98-92-0 [chemicalbook.com]

- 6. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 10. Nicotinamide and neurocognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Spectroscopic Profile of N-(4-Aminophenyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Aminophenyl)nicotinamide. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document outlines predicted and observed spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide, a form of vitamin B3. The structure incorporates a nicotinamide moiety linked to a 4-aminophenyl group via an amide bond.

Molecular Formula: C₁₂H₁₁N₃O

Molecular Weight: 213.24 g/mol

CAS Number: 19060-64-1[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-(4-Aminophenyl)nicotinamide. Where experimental data for the specific molecule is not available, predicted values and data from closely related compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(4-Aminophenyl)nicotinamide by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented below is based on analysis of the constituent parts of the molecule and known chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 8.8 | Doublet | 1H | H-2 (Nicotinamide ring) |

| ~8.7 - 8.5 | Doublet | 1H | H-6 (Nicotinamide ring) |

| ~8.2 - 8.0 | Doublet of Triplets | 1H | H-4 (Nicotinamide ring) |

| ~7.5 - 7.3 | Multiplet | 1H | H-5 (Nicotinamide ring) |

| ~7.3 - 7.1 | Doublet | 2H | H-2', H-6' (Aminophenyl ring) |

| ~6.7 - 6.5 | Doublet | 2H | H-3', H-5' (Aminophenyl ring) |

| ~10.2 | Singlet | 1H | Amide N-H |

| ~5.0 | Singlet | 2H | Amine -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-2 (Nicotinamide ring) |

| ~148 | C-6 (Nicotinamide ring) |

| ~145 | C-4' (Aminophenyl ring) |

| ~135 | C-4 (Nicotinamide ring) |

| ~130 | C-3 (Nicotinamide ring) |

| ~128 | C-1' (Aminophenyl ring) |

| ~124 | C-5 (Nicotinamide ring) |

| ~122 | C-2', C-6' (Aminophenyl ring) |

| ~114 | C-3', C-5' (Aminophenyl ring) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for N-(4-Aminophenyl)nicotinamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amine and Amide) |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| ~1660 | Strong | C=O stretching (Amide I) |

| 1600 - 1450 | Medium to Strong | C=C stretching (Aromatic rings) |

| 1550 - 1510 | Strong | N-H bending (Amide II) |

| 1300 - 1200 | Medium | C-N stretching (Aromatic amine and amide) |

| 850 - 800 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for N-(4-Aminophenyl)nicotinamide

| m/z | Ion |

| 213.09 | [M]⁺ (Molecular Ion) |

| 214.09 | [M+H]⁺ |

| 122.04 | [C₆H₄N₂O]⁺ (Nicotinamide fragment) |

| 106.05 | [C₅H₄NCO]⁺ |

| 92.06 | [C₆H₆N]⁺ (Aniline fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

-

Sample Preparation: Approximately 5-10 mg of N-(4-Aminophenyl)nicotinamide is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Caption: Chemical structure of N-(4-Aminophenyl)nicotinamide.

Caption: Workflow for spectroscopic characterization of a synthesized compound.

References

Biological Activity Screening of N-(4-Aminophenyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core mechanism of action often revolves around their role as precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, DNA repair, and signaling pathways. This technical guide outlines a comprehensive screening approach for a novel derivative, N-(4-Aminophenyl)nicotinamide, to elucidate its potential biological activities.

Potential Anticancer Activity

Nicotinamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxic effects of N-(4-Aminophenyl)nicotinamide on a panel of human cancer cell lines.

Table 1: Representative Cytotoxicity Data for Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nicotinamide Derivative 4d | NCI-H460 (Lung Cancer) | 4.07 ± 1.30 | 5-FU | - |

| Nicotinamide Derivative 5c | HCT-15 (Colon Cancer) | - | Doxorubicin | - |

| Nicotinamide Derivative 5c | PC-3 (Prostate Cancer) | - | Doxorubicin | - |

| Nicotinamide Derivative N4 | MCF-7 (Breast Cancer) | 12.1 | - | - |

Note: The data presented is for various nicotinamide derivatives and serves as an illustrative example of expected results.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Materials:

-

N-(4-Aminophenyl)nicotinamide

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of N-(4-Aminophenyl)nicotinamide and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. atcc.org [atcc.org]

Preliminary Mechanistic Insights into N-(4-Aminophenyl)nicotinamide: A Guide for Researchers

Core Concepts: The Multifaceted Roles of Nicotinamide

Nicotinamide, a form of vitamin B3, is a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3] These molecules are central to a vast array of biological processes, making nicotinamide and its derivatives subjects of intense research. The established mechanisms of nicotinamide, which may be relevant to N-(4-Aminophenyl)nicotinamide, include:

-

Energy Metabolism: NAD+ and NADP+ are essential for cellular respiration and the generation of ATP.[1]

-

DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for repairing DNA single-strand breaks.[1]

-

Signaling Pathways: Nicotinamide influences sirtuins, a class of NAD+-dependent deacetylases that regulate inflammation, aging, and cellular stress responses.[1]

-

Enzyme Inhibition: Nicotinamide and its derivatives have been shown to inhibit various enzymes, including Nicotinamide N-methyltransferase (NNMT) and Succinate Dehydrogenase (SDH).[4][5][6][7]

Potential Mechanisms of Action for N-(4-Aminophenyl)nicotinamide

Based on studies of structurally similar N-substituted nicotinamide derivatives, several potential mechanisms of action can be postulated for N-(4-Aminophenyl)nicotinamide. The introduction of the 4-aminophenyl group to the nicotinamide scaffold can significantly alter its biological activity, target specificity, and pharmacokinetic properties.

Enzyme Inhibition

A primary avenue of investigation for novel nicotinamide derivatives is their potential as enzyme inhibitors. The N-substituent can play a critical role in binding to the active site of target enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: Several N-aryl nicotinamide derivatives have been synthesized and evaluated as SDH inhibitors, demonstrating fungicidal activity.[4][6][7] The diarylamine-modified scaffold in some of these derivatives suggests that the N-(4-aminophenyl) moiety could confer SDH inhibitory properties.

-

Xanthine Oxidase Inhibition: N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been identified as potent xanthine oxidase inhibitors.[8] This suggests that the electronic and steric properties of the N-phenyl substituent are key determinants of this activity.

-

Nicotinamide N-Methyltransferase (NNMT) Inhibition: Small molecule inhibitors of NNMT often feature N-substituted scaffolds.[5] The 4-aminophenyl group could potentially interact with the nicotinamide-binding site of NNMT.

Prodrug Activation via the NAD+ Salvage Pathway

A compelling hypothesis for the mechanism of action of certain nicotinamide derivatives is their role as prodrugs. These compounds can be metabolized by the enzymes of the NAD+ salvage pathway to generate cytotoxic NAD+ analogs.

Thiophenyl derivatives of nicotinamide have been shown to be metabolized by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH) and are toxic to cancer cells.[9] It is plausible that N-(4-Aminophenyl)nicotinamide could follow a similar bioactivation pathway.

Quantitative Data from Structurally Related Compounds

While specific data for N-(4-Aminophenyl)nicotinamide is unavailable, the following table summarizes inhibitory activities of related N-substituted nicotinamide derivatives to provide a comparative context for future studies.

| Compound Class | Target Enzyme | IC50 / EC50 | Reference |

| Nicotinamide derivatives with diarylamine scaffold | Succinate Dehydrogenase (SDH) | 3.18 µM (for compound 4b) | [4][6] |

| N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives | Xanthine Oxidase | 0.3 µM (for compound 10q) | [8] |

| Nicotinamide derivatives with pyrazole moiety | Succinate Dehydrogenase (SDH) | 21.4 µM (EC50 for compound 3l against R. cerealis) | [7] |

| Quinolinium analogues | Nicotinamide N-Methyltransferase (NNMT) | ~ 1 µM | [5] |

Experimental Protocols for Preliminary Studies

Researchers investigating the mechanism of action of N-(4-Aminophenyl)nicotinamide can adapt established protocols used for other nicotinamide derivatives.

General Workflow for Biological Evaluation

Caption: General workflow for the biological evaluation of N-(4-Aminophenyl)nicotinamide.

Example Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from studies on other nicotinamide-based SDH inhibitors.[4][6][7]

Objective: To determine the in vitro inhibitory activity of N-(4-Aminophenyl)nicotinamide against SDH.

Materials:

-

Mitochondria isolated from a relevant organism (e.g., fungal species, mammalian tissue).

-

N-(4-Aminophenyl)nicotinamide of known concentration.

-

Assay buffer (e.g., potassium phosphate buffer with MgCl2).

-

Substrate: Succinate.

-

Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).

-

Phenazine methosulfate (PMS).

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of N-(4-Aminophenyl)nicotinamide in the assay buffer.

-

Add the mitochondrial suspension to the wells of a microplate.

-

Add the different concentrations of the test compound to the wells.

-

Initiate the reaction by adding succinate, DCPIP, and PMS.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Potentially Modulated by N-(4-Aminophenyl)nicotinamide

Given the established roles of nicotinamide, N-(4-Aminophenyl)nicotinamide could modulate several key signaling pathways.

The NAD+ Salvage Pathway

This pathway is central to the potential prodrug activity of N-(4-Aminophenyl)nicotinamide.

Caption: Proposed bioactivation of N-(4-Aminophenyl)nicotinamide via the NAD+ salvage pathway.

Conclusion and Future Directions

The preliminary investigation into the mechanism of action of N-(4-Aminophenyl)nicotinamide suggests several plausible avenues for further research. Based on the extensive literature on nicotinamide and its N-substituted derivatives, it is hypothesized that this compound may act as an enzyme inhibitor or a prodrug that is activated by the NAD+ salvage pathway.

Future studies should focus on:

-

Direct Enzyme Inhibition Assays: Screening N-(4-Aminophenyl)nicotinamide against a panel of relevant enzymes, including SDH, xanthine oxidase, NNMT, and PARPs.

-

Metabolic Studies: Investigating the metabolism of N-(4-Aminophenyl)nicotinamide in cellular and in vivo models to identify potential activation through the NAD+ salvage pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(4-Aminophenyl)nicotinamide to understand the contribution of the 4-aminophenyl group to its biological activity.

-

Cellular and In Vivo Efficacy Studies: Evaluating the therapeutic potential of N-(4-Aminophenyl)nicotinamide in relevant disease models based on the in vitro findings.

This guide provides a starting point for the systematic investigation of N-(4-Aminophenyl)nicotinamide, a compound that holds promise within the broader landscape of nicotinamide-based therapeutics.

References

- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 2. crnusa.org [crnusa.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Prediction and Validation of Molecular Targets for N-(4-Aminophenyl)nicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The identification of molecular targets is a pivotal and often rate-limiting step in the drug discovery pipeline. N-(4-Aminophenyl)nicotinamide is a novel small molecule that combines two key pharmacophoric features: a nicotinamide moiety, known to interact with enzymes involved in cellular metabolism and DNA repair, and an aminophenyl group, a common scaffold in kinase inhibitors.[1][2] This dual nature suggests a potential for polypharmacology, making a comprehensive target profile essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.

Computational, or in silico, target prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses regarding a compound's biological interacting partners.[3] These approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure or similarity to known active compounds.[1][4] This technical guide outlines a systematic, multi-faceted workflow for predicting and validating the molecular targets of N-(4-Aminophenyl)nicotinamide, integrating both ligand- and structure-based computational methods with essential experimental validation protocols.

Chapter 1: Integrated In Silico Target Prediction Workflow

A robust target prediction strategy does not rely on a single method but rather integrates multiple lines of computational evidence, followed by rigorous experimental validation. The overall workflow begins with preparing the query molecule and proceeds through parallel prediction pipelines, culminating in a consensus list of putative targets that are then prioritized for in vitro confirmation.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. benchchem.com [benchchem.com]

- 4. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Structure and Activity: An In-depth Technical Guide to N-(4-Aminophenyl)nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-(4-aminophenyl)nicotinamide scaffold has emerged as a versatile and promising framework in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. These compounds have been investigated for their potential as antifungal agents, enzyme inhibitors, and modulators of various signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-(4-aminophenyl)nicotinamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological and experimental processes.

Core Structure-Activity Relationships

The biological activity of N-(4-aminophenyl)nicotinamide derivatives is intricately linked to the nature and position of substituents on both the nicotinamide and the aminophenyl rings. Modifications to these areas influence the compound's potency, selectivity, and pharmacokinetic properties.

Insights from DNA Methyltransferase Inhibitors

One of the most notable applications of this scaffold is in the development of DNA methyltransferase (DNMT) inhibitors. SGI-1027, a quinoline-based analogue, serves as a key reference compound.[1][2] SAR studies on SGI-1027 derivatives have revealed several critical insights:

-

Impact of Linking Groups: The introduction of a methylene or carbonyl group to conjugate the quinoline moiety was found to decrease the inhibitory activity.[2]

-

Aromatic Substituents: The size and nature of aromatic or heterocyclic substituents significantly affect the inhibition activity. Tricyclic moieties like acridine tend to diminish activity, whereas bicyclic substituents such as quinoline are well-tolerated. The most effective combination appears to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other.[1][2]

-

Amide Bond Orientation: The orientation of the central amide bond has been observed to have a minimal effect on the biological activity.[1][2]

Antifungal Activity

A series of nicotinamide derivatives have been synthesized and evaluated for their antifungal activity against various pathogens, including Candida albicans.[3] Key findings from these studies include:

-

Critical Substituent Positions: The positions of the amino and isopropyl groups on the phenyl ring were found to be crucial for antifungal efficacy.[3]

-

Broad-Spectrum Potential: Potent derivatives have demonstrated activity against fluconazole-resistant C. albicans strains and other species of Candida, Cryptococcus neoformans, and Trichophyton.[3] The mechanism of action is often linked to the disruption of the fungal cell wall.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for various N-(4-aminophenyl)nicotinamide derivatives and related compounds, highlighting their biological activities.

| Compound Reference | Target | Assay Type | Activity (IC50/MIC) | Source |

| SGI-1027 Derivatives | ||||

| 12 | DNMT3A | Enzyme Inhibition | Comparable to SGI-1027 | [1] |

| 16 | DNMT3A | Enzyme Inhibition | Comparable to SGI-1027 | [1] |

| 31 | DNMT3A | Enzyme Inhibition | Comparable to SGI-1027 | [1] |

| 32 | DNMT3A | Enzyme Inhibition | Comparable to SGI-1027 | [1] |

| Antifungal Nicotinamide Derivatives | ||||

| 16g | C. albicans SC5314 | Antifungal Activity | MIC: 0.25 µg/mL | [3] |

| 16g | Fluconazole-resistant C. albicans | Antifungal Activity | MIC: 0.125-1 µg/mL | [3] |

| ALKBH2 Inhibitors | ||||

| AH2-15c | ALKBH2 | Fluorescence Polarization | IC50: 0.031 ± 0.001 µM | [4] |

| SIRT3 Inhibitors | ||||

| S18 | SIRT3 | Enzyme Inhibition | IC50: 0.53 µM | [5] |

| S26 | SIRT3 | Enzyme Inhibition | IC50: 1.86 µM | [5] |

| S27 | SIRT3 | Enzyme Inhibition | IC50: 5.06 µM | [5] |

| T5 | SIRT3 | Enzyme Inhibition | IC50: 2.88 µM | [5] |

| P6 | SIRT3 | Enzyme Inhibition | IC50: 7.2 µM | [5] |

| Xanthine Oxidase Inhibitors | ||||

| 10q | Xanthine Oxidase | Enzyme Inhibition | IC50: 0.3 µM | [6] |

| Nav1.1 Activators | ||||

| 4 | Nav1.1 | Electrophysiology | Increasing decay time constant at 0.03 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols based on the cited literature for the synthesis and biological evaluation of N-(4-aminophenyl)nicotinamide derivatives.

General Synthesis of N-(4-Aminophenyl)nicotinamide Derivatives

A common synthetic route involves the amidation of a substituted nicotinic acid with a substituted 4-aminoaniline.[3][8]

-

Activation of Carboxylic Acid: The nicotinic acid derivative is first activated, typically by conversion to an acyl chloride. This can be achieved by refluxing the carboxylic acid with thionyl chloride (SOCl2).[8]

-

Amide Coupling: The resulting acyl chloride is then reacted with the appropriate p-nitroaniline derivative in a suitable solvent like dichloromethane (DCM) at room temperature.[8]

-

Reduction of Nitro Group: The nitro group of the coupled product is subsequently reduced to an amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as ethanol.[8]

DNA Methyltransferase (DNMT) Inhibition Assay

The inhibitory activity of compounds against DNMTs can be assessed using various methods, including those that measure the incorporation of a radiolabeled methyl group into a DNA substrate.

-

Reaction Mixture: A typical reaction mixture contains the DNMT enzyme (e.g., human DNMT1 or DNMT3A), a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-[methyl-³H]methionine as the methyl donor, and the test compound at various concentrations in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

Quantification: The reaction is stopped, and the DNA is precipitated. The amount of incorporated radioactivity is then measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains is determined using a broth microdilution method, following established guidelines.

-

Preparation of Inoculum: Fungal strains are grown on an appropriate medium, and a standardized inoculum is prepared.

-

Serial Dilution: The test compounds are serially diluted in a multi-well plate containing the growth medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex relationships in drug discovery.

Caption: Generalized workflow for the synthesis of N-(4-aminophenyl)nicotinamide derivatives.

Caption: Logical workflow for identifying potent and selective enzyme inhibitors.

Caption: Proposed mechanism of action for certain thiophenyl nicotinamide derivatives.[9][10]

This guide serves as a foundational resource for understanding the SAR of N-(4-aminophenyl)nicotinamide derivatives. The compiled data and methodologies provide a solid starting point for the design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research will undoubtedly uncover new biological targets and refine the SAR principles outlined herein.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Applications of Nicotinamide

Disclaimer: Initial searches for "N-(4-Aminophenyl)nicotinamide" did not yield specific therapeutic or experimental data. This guide will therefore focus on the extensively researched and structurally related compound, Nicotinamide (also known as niacinamide). Both molecules share a core nicotinamide moiety, a key structure in various biological processes.

This technical guide provides a comprehensive overview of the current understanding of nicotinamide's therapeutic potential, intended for researchers, scientists, and professionals in drug development.

Introduction to Nicotinamide

Nicotinamide is the amide form of vitamin B3 and a vital nutrient for various physiological functions. It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are fundamental to cellular metabolism, energy production, and redox reactions.[1] Its therapeutic applications are broad, ranging from dermatological conditions to neurodegenerative diseases and cancer chemoprevention.[2][3][4]

Mechanism of Action

Nicotinamide's multifaceted effects stem from its central role in cellular biochemistry. Its primary mechanisms of action include:

-

NAD+ Precursor: Nicotinamide is a key component of the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT) and subsequently to NAD+ by NMN adenylyltransferase (NMNAT).[1][5] Maintaining cellular NAD+ levels is crucial for energy metabolism and various enzymatic reactions.[1]

-

Modulation of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate cellular processes like aging, inflammation, and stress resistance. By influencing NAD+ availability, nicotinamide can modulate sirtuin activity, thereby impacting gene expression and promoting cellular health.[1]

-

DNA Repair and Genomic Stability: Nicotinamide plays a critical role in DNA repair. Poly (ADP-ribose) polymerase (PARP) enzymes, which are activated by DNA damage, utilize NAD+ as a substrate to recruit repair proteins.[1] Nicotinamide can prevent the excessive activation of PARP, which can lead to cellular energy depletion and necrosis.[6][7]

-

Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.[1][3]

Signaling Pathway Diagrams

NAD+ Salvage Pathway.

Role of Nicotinamide in DNA Repair.

Potential Therapeutic Applications

Dermatology

Nicotinamide is widely used in dermatology for its various beneficial effects on the skin.

-

Acne and Rosacea: Its anti-inflammatory properties help in managing acne and rosacea.[3]

-

Skin Barrier Function: Nicotinamide enhances the skin's barrier function by stimulating the production of ceramides, which are essential for maintaining skin hydration.[8]

-

Photoprotection and Cancer Chemoprevention: Oral and topical nicotinamide has been shown to protect against UV-induced immunosuppression.[6] Clinical trials have demonstrated its effectiveness in reducing the incidence of non-melanoma skin cancers in high-risk individuals.[4][9]

-

Pigmentary Disorders: Nicotinamide has been investigated for its role in reducing hyperpigmentation.[2]

Neuroprotection

Nicotinamide's ability to protect neurons from oxidative stress and its role in mitochondrial function make it a promising candidate for neurodegenerative diseases.[3]

-

Glaucoma: A phase III clinical trial is currently investigating the long-term safety and effectiveness of oral nicotinamide in reducing sight loss in patients with open-angle glaucoma by improving mitochondrial function in retinal nerve cells.[10]

-

Alzheimer's and Parkinson's Diseases: Preclinical studies suggest that nicotinamide may be beneficial in neurodegenerative conditions like Alzheimer's and Parkinson's by protecting neurons from damage.[3][11]

Oncology

Beyond skin cancer chemoprevention, derivatives of nicotinamide are being explored for their anti-cancer properties.

-

Neuronal Cancers: Thiophenyl derivatives of nicotinamide have shown preclinical activity against peripheral nerve sheath cancer cells by being metabolized into unnatural NAD derivatives that inhibit IMPDH, an enzyme crucial for cell proliferation.[5]

Stem Cell Biology

Nicotinamide has been found to influence the behavior of stem cells.

-

Hematopoietic Stem Cells: In vitro studies have shown that nicotinamide can promote the expansion of hematopoietic stem and progenitor cells (HSPCs). Specifically, lower concentrations (5 mmol/L) are beneficial for short-term HSCs, while higher concentrations (10 mmol/L) have a more significant effect on long-term HSCs.[12]

-

Pluripotent Stem Cells: Nicotinamide promotes the survival and differentiation of human pluripotent stem cells.[13]

Quantitative Data Summary

| Study Type | Condition/Model | Dosage/Concentration | Key Finding | Reference |

| Phase 3 Clinical Trial | Non-melanoma skin cancer | 500 mg oral, twice daily | 23% reduction in new non-melanoma skin cancers at 12 months. | [4] |

| Phase 3 Clinical Trial | Open-angle glaucoma | Not specified | Ongoing trial to evaluate long-term safety and efficacy. | [10] |

| In Vitro Study | Human hematopoietic stem cells | 5 mmol/L and 10 mmol/L | Beneficially maintained HSPCs, with differential effects on short-term and long-term HSCs. | [12] |

| In Vitro Study | Human embryonic stem cells | 5 mM and 10 mM | Promoted survival of individualized cells. | [13] |

Experimental Protocols

Synthesis of Nicotinamide

A general method for the preparation of nicotinamide involves the hydrolysis of 3-cyanopyridine.[14]

-

Dissolution: Dissolve 3-cyanopyridine in an alcohol (e.g., C1-C4 saturated alcohol). The mass ratio of 3-cyanopyridine to alcohol is typically 1:3-8.

-

Hydrolysis: Add water and a catalyst (e.g., Manganese Dioxide). The molar ratio of 3-cyanopyridine to water is 1:1-1.3.

-

Reaction: Heat the mixture to 80°C-100°C for 6-10 hours.

-

Post-treatment: Purify the reaction product to obtain nicotinamide.

An alternative method for synthesizing isotopically labeled nicotinamide-1-15N utilizes an improved Zincke reaction for applications in hyperpolarized NMR.[15]

Clinical Trial Protocol for Skin Cancer Chemoprevention

The following outlines the methodology of a phase 3 clinical trial investigating nicotinamide for non-melanoma skin cancer chemoprevention.[4]

-

Study Design: A phase 3, double-blind, randomized, controlled trial.

-

Participants: 386 individuals with a history of at least two non-melanoma skin cancers in the previous 5 years.

-

Intervention: Participants were randomly assigned to receive either 500 mg of oral nicotinamide twice daily or a placebo for 12 months.

-

Evaluation: Dermatological examinations were conducted at 3-month intervals for a total of 18 months.

-

Primary Endpoint: The number of new non-melanoma skin cancers during the 12-month intervention period.

-

Secondary Endpoints: Included the number of new squamous-cell and basal-cell carcinomas, the number of actinic keratoses, and the safety of the intervention.

Experimental Workflow Diagram

Clinical Trial Workflow for Skin Cancer Chemoprevention.

Conclusion

Nicotinamide is a versatile molecule with a well-established safety profile and a broad range of therapeutic applications. Its fundamental role in cellular energy metabolism and DNA repair positions it as a promising agent for the prevention and treatment of various conditions, particularly in dermatology and neuroprotection. Further research, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and expand its clinical utility.

References

- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Nicotinamide used for? [synapse.patsnap.com]

- 4. A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinamide: Mechanism of action and indications in dermatology | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Nicotinamide Suppresses the DNA Damage Sensitivity of Saccharomyces cerevisiae Independently of Sirtuin Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 15. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Cytotoxicity Evaluation of N-(4-Aminophenyl)nicotinamide and its Analogs: A Technical Guide

Disclaimer: As of the latest literature review, no direct experimental data on the in vitro cytotoxicity of N-(4-Aminophenyl)nicotinamide is publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and potential outcomes for the cytotoxic evaluation of this compound by drawing upon published research on structurally related nicotinamide and aminophenyl derivatives. The presented data and pathways serve as illustrative examples of the expected results and experimental design for the early-stage evaluation of N-(4-Aminophenyl)nicotinamide.

Introduction

N-(4-Aminophenyl)nicotinamide is a small molecule featuring a nicotinamide moiety linked to an aminophenyl group. Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant interest in cancer research due to their roles in cellular metabolism and as inhibitors of enzymes like PARP and sirtuins.[1][2] The aminophenyl group is also a common scaffold in medicinal chemistry. The evaluation of the in vitro cytotoxicity of novel compounds like N-(4-Aminophenyl)nicotinamide is a critical first step in the drug discovery process to identify potential anticancer agents. This technical guide outlines the standard experimental protocols and data presentation for such an evaluation.

Experimental Protocols

The primary method for assessing the in vitro cytotoxicity of a novel compound involves exposing cultured cancer cell lines to the compound and measuring its effect on cell viability and proliferation.

Cell Lines and Culture

A panel of human cancer cell lines is typically used to assess the breadth and selectivity of a compound's cytotoxic activity. Commonly used cell lines for initial screening include:

-

Human Colon Carcinoma: HCT-116

-

Human Hepatocellular Carcinoma: HepG-2

-

Human Lung Carcinoma: A549, NCI-H460, NCI-H1975

-

Human Breast Cancer: MCF-7, MDA-MB-231

-

Human Pancreatic Cancer: MIA PaCa-2

Normal, non-cancerous cell lines (e.g., human fibroblasts, HL-7702, MDCK) are also crucial to determine the compound's selectivity for cancer cells over healthy cells.[3]

Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays

Colorimetric assays are widely used for their simplicity and suitability for high-throughput screening.[4] The most common are the MTT and XTT assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of the test compound (e.g., N-(4-Aminophenyl)nicotinamide) and a vehicle control (e.g., DMSO).[7]

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][8]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5][8]

-

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay.

-

Principle: In the presence of an electron-coupling reagent, mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[8]

-

Advantages over MTT: The XTT assay is generally more sensitive and does not require a solubilization step, which simplifies the protocol and reduces potential for error.

-

Protocol: The protocol is similar to the MTT assay, with the primary difference being the direct measurement of absorbance after the incubation period with the XTT reagent, as the formazan product is water-soluble.[9]

Data Presentation

The results of the cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that inhibits 50% of cell growth or viability. This value is a key indicator of the compound's potency.

Table 1: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM) for Nicotinamide Derivatives

| Compound | HCT-116 | HepG-2 | A549 | NCI-H460 | NCI-H1975 | HL-7702 (Normal) | MDCK (Normal) |

| Derivative A | 15.40 | 9.80 | - | - | - | >40 | >40 |

| Derivative B | 15.70 | 15.50 | - | - | - | >40 | >40 |

| Derivative C | - | - | 13.09 | 4.07 | 12.82 | 26.87 | 13.45 |

| Derivative D | - | - | 17.18 | 9.31 | 12.44 | 11.62 | 11.06 |

| Sorafenib | 9.30 | 7.40 | - | - | - | - | - |

| 5-FU | - | - | - | >40 | >40 | >40 | >40 |

Data is compiled from studies on various N-phenylnicotinamide and nicotinamide-based diamide derivatives for illustrative purposes.[3][10][11]

Visualization of Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and hypothetical signaling pathways.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

N-(4-Aminophenyl)nicotinamide: A Potential Kinase Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the kinase inhibitory activity of N-(4-Aminophenyl)nicotinamide is not extensively available in published literature. This guide synthesizes information from studies on structurally related nicotinamide derivatives and general kinase inhibitor research to present a representative technical overview of its potential as a kinase inhibitor.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a frequent driver of oncogenesis, making them attractive targets for therapeutic intervention.

Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant interest as potential anticancer agents. Beyond its role as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), nicotinamide has been shown to inhibit the activity of various kinases, including ROCK, Casein Kinase 1 (CK1), p38δ, and MEK5. This has spurred the development of novel nicotinamide-based compounds with improved potency and selectivity.

This whitepaper focuses on the potential of N-(4-Aminophenyl)nicotinamide, an N-aryl derivative of nicotinamide, as a kinase inhibitor. We will explore its hypothetical mechanism of action, present representative quantitative data for this class of compounds, detail relevant experimental protocols for its characterization, and visualize key signaling pathways and workflows.

Potential Mechanism of Action and Target Kinases

Based on the known activity of nicotinamide and its analogs, N-(4-Aminophenyl)nicotinamide is hypothesized to function as an ATP-competitive inhibitor. The nicotinamide core can mimic the adenine moiety of ATP, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. The 4-aminophenyl substituent can be tailored to enhance potency and selectivity by forming additional interactions within the active site of specific kinases.

Potential kinase targets for N-(4-Aminophenyl)nicotinamide and other N-aryl nicotinamides could include those involved in key cancer-related signaling pathways, such as:

-

VEGFR2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR2 can stifle tumor progression by cutting off its nutrient and oxygen supply.

-

p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. In some cancer contexts, inhibition of p38 can suppress tumor growth and survival.

-

ROCK (Rho-associated kinase): These kinases are involved in regulating cell shape, motility, and invasion. Inhibiting ROCK can potentially reduce cancer cell metastasis.

The following diagram illustrates a hypothetical signaling pathway where an N-aryl nicotinamide derivative inhibits a receptor tyrosine kinase like VEGFR2.

Quantitative Data (Representative)

The following table summarizes hypothetical, yet representative, in vitro kinase inhibition data for a compound from the N-aryl nicotinamide class. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | Representative IC50 (nM) | Kinase Family |

| VEGFR2 (KDR) | 50 | Tyrosine Kinase |

| p38α | 250 | Serine/Threonine Kinase |

| p38δ | 150 | Serine/Threonine Kinase |

| ROCK1 | 500 | Serine/Threonine Kinase |

| ROCK2 | 450 | Serine/Threonine Kinase |

| CK1δ | >1000 | Serine/Threonine Kinase |

| CDK2 | >5000 | Serine/Threonine Kinase |

Experimental Protocols

Synthesis of N-(4-Aminophenyl)nicotinamide

A general method for the synthesis of N-aryl nicotinamides involves the coupling of nicotinic acid with the corresponding aniline derivative.

Materials:

-